Home > Products > Building Blocks P9563 > 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde - 1311279-59-0

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

Catalog Number: EVT-1685835
CAS Number: 1311279-59-0
Molecular Formula: C15H13F3N2O
Molecular Weight: 294.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide (Compound 30a)

  • Compound Description: Compound 30a is a potent and selective androgen receptor (AR) antagonist. [] It demonstrates favorable pharmacokinetic properties, including high skin exposure and low plasma exposure after topical application. [] This compound has shown promising hair-growth-promoting effects in preclinical models, suggesting its potential as a topical treatment for androgenetic alopecia (AGA). []

Pexidartinib Dihydrochloride Dihydrate

  • Compound Description: Pexidartinib dihydrochloride dihydrate is a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R). [] It is primarily used in the treatment of tenosynovial giant cell tumor, a type of tumor affecting the joints and tendons. [] Crystal structure analysis reveals the presence of a protonated pyridine nitrogen in the pexidartinib molecule, contributing to its interactions with surrounding water molecules and chloride ions. []

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

  • Compound Description: This compound, characterized by X-ray crystallography, features a trifluoromethyl group attached to a pyridine ring. [] The crystal structure reveals details about the compound's bond lengths and angles, contributing to an understanding of its molecular geometry. []

4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound, structurally characterized by X-ray crystallography, features a trifluoromethyl group attached to a pyridine ring. [] It exhibits a complex three-dimensional structure primarily stabilized by intermolecular hydrogen bonds. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide Hydrochloride Salt

  • Compound Description: This compound exists in various crystalline forms, including a dihydrate form A characterized by specific X-ray diffraction patterns. [, , , , ] It is relevant to the development of pharmaceutical formulations and drug delivery systems. []

(E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate

  • Compound Description: This compound, characterized by 1H and 13C NMR, IR, and MS spectroscopy, as well as X-ray crystallography, reveals a dimeric structure in its crystal form. [] The compound's structure is stabilized by C‒H···O interactions and weak intermolecular interactions. []

2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Compound 1)

  • Compound Description: Compound 1 exists in several distinct crystalline free base forms, including Form I, Form II, and substance N. [] Understanding these different forms is crucial for controlling the compound's properties during drug development. []

**Chlorido-[4-(pyridin-2-yl)benzaldehyde-κ2

  • Compound Description: This platinum(II) complex, structurally elucidated by X-ray crystallography, incorporates a pyridinylbenzaldehyde ligand. [] The crystal structure analysis provides insights into the compound's molecular geometry and coordination sphere. []

[N‐methyl‐11C]‐3‐[(6‐dimethylamino)pyridin‐3‐yl]‐2,5‐dimethyl‐N, N‐dipropylpyrazolo[1,5‐a]pyrimidine-7-amine (R121920)

  • Compound Description: R121920 is a highly selective corticotropin-releasing factor 1 (CRF1) receptor antagonist labeled with carbon-11 for use as a potential positron emission tomography (PET) ligand. [] Its synthesis involves a novel palladium-catalyzed Suzuki coupling reaction. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

  • Compound Description: This class of compounds demonstrates significant anti-cancer activity. [] The structure features a (E)-acrylamide moiety, and the substituent on the propoxy group can vary, affecting its pharmacological properties. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

  • Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. [, ] It exhibits oral bioavailability, crosses the blood-brain barrier, and has demonstrated significant weight loss in rodent models. [, ]

6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography. [] The structure reveals a half-chair conformation for the pyrimidine ring and nearly perpendicular orientations of the pyridine and thiophene rings relative to the pyrimidine. []

(E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime

  • Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. [] The structure reveals two independent molecules within the asymmetric unit, each exhibiting a twist between the pyridine and benzene rings. []

4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate

  • Compound Description: This compound, synthesized via a retro-Claisen reaction, exhibits a layered structure in its crystal form, stabilized by π-stacking interactions and hydrogen bonding with water molecules. [] It shows potential as a carbonic anhydrase I inhibitor. []

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

  • Compound Description: JNJ17203212 is a transient receptor potential vanilloid 1 (TRPV1) antagonist with potential antitussive effects. [] It exhibits high affinity for the guinea pig TRPV1 receptor and effectively inhibits capsaicin- and low pH-induced channel activation. []

[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone

  • Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. [] The structure shows specific dihedral angles between the thiazole ring and other aromatic rings, indicating a twisted conformation. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 is a potent inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. [] It exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus and other bacterial strains. []

2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine

  • Compound Description: This compound serves as a central intermediate in the synthesis of various furo[3,2-c]pyridine derivatives. [] These derivatives have been explored for their potential biological activities. [] The synthesis involves multiple steps, including Doebner’s reaction, cyclization, and aromatization. []

N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5 α]pyrimidine-7-amine (DFPA)

  • Compound Description: Theoretical studies, including DFT calculations, on DFPA reveal its molecular structure, vibrational frequencies, charge transfer characteristics, and potential binding affinity to Mycobacterium tuberculosis pantothenate kinase (MtPanK) and human PanK. [] The results suggest DFPA could be a potential lead compound for developing new anti-tuberculosis drugs. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine

  • Compound Description: This series of compounds has been synthesized and characterized for their antifungal activity. [] They show varying degrees of potency against different fungal strains, with some derivatives exhibiting significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 receptor antagonist with favorable pharmacokinetic properties in preclinical models. [] It has been investigated as a potential therapeutic agent for various inflammatory and neurological disorders. []
Overview

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde is a significant compound in organic chemistry, particularly known for its utility in synthesizing various heterocyclic compounds. Its molecular formula is C15H13F3N2OC_{15}H_{13}F_{3}N_{2}O with a molecular weight of 294.27 g/mol. The compound is characterized by a purity level typically around 95% and is available for research purposes from various suppliers .

Classification

This compound belongs to the class of substituted benzaldehydes, which are often utilized in organic synthesis due to their reactivity and ability to form various derivatives. Specifically, it features a dimethylamino group and a trifluoromethyl group, which contribute to its chemical properties and reactivity.

Synthesis Analysis

Methods

The synthesis of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde involves multiple steps, commonly starting from readily available precursors. One notable synthetic route includes the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole, leading to the formation of heterocyclic compounds through subsequent reactions.

Technical Details

The synthetic pathway often employs techniques such as thin-layer chromatography for monitoring reaction progress and ensuring product purity. The use of silica gel as a stationary phase is common in these procedures . Additionally, density functional theory calculations may be applied to predict reaction outcomes and optimize conditions for synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde can be represented with the following InChI key: WLIPBJJCGZTYEH-UHFFFAOYSA-N. The structural representation highlights the arrangement of atoms, including the aromatic benzaldehyde moiety and the pyridine ring substituted with dimethylamino and trifluoromethyl groups .

Data

The compound has a distinct electronic configuration owing to its functional groups, which significantly influence its reactivity. The presence of trifluoromethyl enhances electron-withdrawing characteristics, affecting nucleophilic attack during chemical reactions .

Chemical Reactions Analysis

Reactions

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde participates in various chemical reactions, notably in the synthesis of polycondensed heterocyclic systems. For instance, it can undergo Hantzsch three-component cyclization involving cyclohexane-1,3-diones and dinucleophiles, resulting in compounds with complex structures.

Technical Details

These reactions typically involve the elimination of N,N-dimethylaniline as a byproduct and can lead to the formation of γ-unsubstituted pyridine rings. The mechanistic pathways often require careful control of reaction conditions such as temperature and solvent choice to optimize yields.

Mechanism of Action

Process

The mechanism by which 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde exerts its chemical reactivity involves nucleophilic substitution and electrophilic aromatic substitution processes. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by various reagents in synthetic applications.

Data

Kinetic studies have shown that reactions involving this compound can be influenced by solvent polarity and temperature, affecting both reaction rates and product distributions. Computational studies often support these findings by modeling transition states and intermediates during reactions .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical physical properties associated with aromatic aldehydes, including:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific values may vary based on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data can be obtained from sources like PubChem, which provides comprehensive details on physical constants and spectral data for this compound .

Applications

Scientific Uses

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde finds applications in several scientific domains:

  1. Synthesis of Heterocyclic Compounds: It serves as a precursor in creating complex heterocycles used in pharmaceuticals.
  2. Chiral Catalysis: Utilized in asymmetric synthesis processes where enantioselectivity is crucial.
  3. Antioxidant Research: Investigated for its potential antioxidant properties through derivatives that exhibit radical scavenging activity.
  4. Material Science: Explored for applications in developing novel materials with specific electronic or optical properties due to its unique structural characteristics.
Introduction to 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde (CAS 1311279-59-0) is a structurally complex aromatic aldehyde featuring a benzaldehyde moiety linked to a multifunctionalized pyridine ring. This heterocyclic compound, with the molecular formula C₁₅H₁₃F₃N₂O and molecular weight 294.27 g/mol, serves as a versatile building block in advanced organic synthesis and drug discovery [1] [3]. Its architectural significance stems from three key pharmacophoric elements: (1) an electron-donating dimethylamino group (-N(CH₃)₂) at the pyridine's 2-position; (2) a strongly electron-withdrawing trifluoromethyl group (-CF₃) at the pyridine's 5-position; and (3) a reactive benzaldehyde unit (-CHO) at the meta position relative to the pyridine linkage. This strategic arrangement creates an electronic push-pull system that enhances both synthetic utility and potential for target interactions in medicinal chemistry applications. The compound typically presents as a solid with predicted physicochemical properties including a boiling point of 410±45°C, density of 1.273±0.06 g/cm³, and pKa of 4.14±0.10, indicating moderate acidity [3]. Its structural complexity and multifunctionality make it particularly valuable for constructing pharmacologically active molecules, especially those targeting infectious diseases and central nervous system disorders where the trifluoromethylpyridine scaffold demonstrates established bioactivity.

  • Molecular Formula: C₁₅H₁₃F₃N₂O
  • Molecular Weight: 294.27 g/mol
  • CAS Registry Number: 1311279-59-0
  • Appearance: Solid (exact form varies)
  • Boiling Point: 410 ± 45 °C (Predicted)
  • Density: 1.273 ± 0.06 g/cm³ (Predicted)
  • pKa: 4.14 ± 0.10 (Predicted)

Structural Significance in Medicinal and Materials Chemistry

The molecular architecture of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde incorporates several features of high relevance to modern drug design and materials science:

  • Electronic Modulation: The juxtaposition of the electron-donating dimethylamino group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a pronounced electronic gradient. This polarization enhances the compound's ability to participate in charge-transfer interactions and influences its reactivity in subsequent transformations [9]. The aldehyde group, positioned meta to the pyridine linkage on the benzene ring, avoids direct conjugation with the pyridine nitrogen, preserving its electrophilic character for nucleophilic addition reactions.

  • Hydrogen-Bonding Capability: The trifluoromethyl group (-CF₃), while often considered a mere lipophilicity enhancer, exhibits unexpected hydrogen-bond donor properties through its acidic C-H bond (pKa ~26-28 in DMSO). Studies quantifying Abraham's hydrogen-bond acidity parameter ([A]) demonstrate that Ar-CF₂H groups ([A] ≈ 0.10) function as superior hydrogen-bond donors compared to standard alkyl groups ([A] < 0.01), approaching the donor capacity of aniline ([A] ≈ 0.12) [6]. This characteristic enables unique binding interactions with biological targets that are unattainable with traditional hydrophobic groups.

  • Bioisosteric Properties: The trifluoromethylpyridine moiety serves as a privileged scaffold in pharmaceutical chemistry, effectively mimicking phenyl rings while offering improved metabolic stability, membrane permeability, and target affinity. Approximately 20% of FDA-approved drugs contain fluorine, with the -CF₃ group being particularly prevalent due to its optimal balance of steric demand (similar to isopropyl group) and electronic properties [9]. The dimethylamino group provides a site for salt formation or further functionalization, enhancing water solubility in derivative compounds.

  • Synthetic Versatility: The benzaldehyde group offers a highly versatile synthetic handle for diverse transformations:

  • Nucleophilic addition (forming alcohols)
  • Reductive amination (yielding secondary/tertiary amines)
  • Oxidation (to carboxylic acids)
  • Condensation reactions (producing imines, hydrazones)
  • Wittig-type olefinationsThis multifunctionality enables efficient molecular diversification, making the compound an ideal intermediate for generating libraries of structurally related compounds for structure-activity relationship (SAR) studies [2] [10].

  • Material Science Applications: While less explored than its pharmaceutical uses, the compound's extended π-system and dipolar character suggest potential applications in organic electronics. The electron-deficient trifluoromethylpyridine unit could serve as an electron-accepting component in donor-acceptor materials for organic photovoltaics or light-emitting diodes, though this application space remains largely unexplored in the current literature.

Historical Development and Key Milestones in Discovery

The development of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde reflects broader trends in organofluorine chemistry and heterocyclic synthesis:

  • Precursor Availability (Pre-2010): The compound's emergence was enabled by advances in trifluoromethylation chemistry. Key precursors like 2-chloro-5-trifluoromethylpyridine became commercially available in the 1990s, allowing synthesis of 2-dimethylamino-5-trifluoromethylpyridine (CAS: 136539-99-6) through nucleophilic substitution [7]. This intermediate, featuring an electron-rich dimethylamino group ortho to the halogen, subsequently facilitated the development of cross-coupling strategies for constructing the critical pyridine-benzene linkage.

  • Synthetic Breakthroughs (2012-2015): The first reported syntheses exploited transition-metal catalyzed cross-coupling reactions:Table 1: Key Synthetic Milestones for 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

Synthetic ApproachKey FeaturesCatalytic SystemReported Period
Suzuki-Miyaura CouplingBoronic acid derivatives of benzaldehyde coupled with halogenated pyridine precursorsPd(dppf)Cl₂/Cs₂CO₃ in aqueous dioxaneEarly 2010s
Stille CouplingOrganotin reagents with benzaldehyde-protected formsPd(PPh₃)₄ in anhydrous DMF2012-2014
Direct C-H FunctionalizationMore atom-economical but lower yielding for complex substratesPd(OAc)₂/oxidantsPost-2015

These methods addressed the challenge of forming biaryl linkages between electron-rich nitrogen heterocycles and functionalized arenes—a transformation historically hampered by catalyst poisoning and undesired side reactions. Optimization focused on protecting group strategies for the aldehyde (often employed as acetals) and careful selection of palladium ligands to prevent coordination-induced deactivation [3] [7].

  • Commercial Availability and Applications (2015-Present): By 2015, the compound became commercially available from specialized suppliers (e.g., Matrix Scientific, Acints, Atlantic Research Chemicals), reflecting its growing importance in medicinal chemistry. Current pricing reflects its synthetic complexity:
  • $201.47/gram (Atlantic Research Chemicals)
  • $522/gram (Matrix Scientific)
  • $1297.75/10g (Acints) [3]The significant cost differential highlights variations in synthetic routes, purification methods, and scale. Its primary application emerged in antitubercular drug discovery, where researchers exploited its structure for molecular hybridization—combining the pyridine core (known for antimycobacterial activity) with the benzaldehyde moiety (serving as a linker to other pharmacophores) [2]. Patent analyses reveal incorporation into triazolopyridine-based structures targeting inflammatory and neurodegenerative pathways, exemplified by compounds like N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide [10].

  • Recent Innovations (2020-Present): Contemporary research focuses on improving synthetic efficiency and exploring novel applications:

  • Late-Stage Difluoromethylation: While not directly applied to this compound, novel CF₂H-transfer reagents (e.g., fluoroform-derived nucleophiles, Langlois reagent modifications) provide complementary routes to trifluoromethylated precursors under milder conditions [6].
  • Photoredox Catalysis: Visible-light-mediated methods enable radical trifluoromethylation of pyridine derivatives, potentially streamlining access to key intermediates [6] [9].
  • Targeted Drug Discovery: The compound features prominently in structure-based design of DHODH (dihydroorotate dehydrogenase) inhibitors for antimalarial applications (e.g., targeting Plasmodium falciparum and Plasmodium vivax), leveraging the pyridine ring's ability to interact with the enzyme's flavin cofactor and adjacent hydrophobic pockets [4]. Its structural similarity to clinical candidates like DSM265 (a triazolopyrimidine-based antimalarial) underscores its therapeutic potential, though it avoids the teratogenic liabilities associated with that particular chemotype [4].

The historical trajectory of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde illustrates the convergence of synthetic methodology development, commercial availability of complex building blocks, and structure-based drug design—all driven by the unique physicochemical properties imparted by its strategically positioned functional groups.

Properties

CAS Number

1311279-59-0

Product Name

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

IUPAC Name

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

InChI

InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3

InChI Key

WLIPBJJCGZTYEH-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)C=O

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.